

# ATP-Competitive Inhibition of TOR by QL-IX-55: A Technical Guide

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## Compound of Interest

Compound Name: QL-IX-55

Cat. No.: B1139353

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ATP-competitive inhibition of the Target of Rapamycin (TOR) kinase by the small molecule inhibitor **QL-IX-55**. It is designed to offer researchers, scientists, and drug development professionals a comprehensive technical resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

## Introduction to TOR and the Inhibitor QL-IX-55

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival in eukaryotes.[1] TOR exists in two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which have both overlapping and distinct downstream signaling pathways.[2] Dysregulation of the TOR signaling pathway is implicated in a variety of diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention.

**QL-IX-55** is a selective and potent small molecule inhibitor of TOR kinase. Unlike the well-known allosteric inhibitor rapamycin, which primarily targets TORC1, **QL-IX-55** functions as an ATP-competitive inhibitor, targeting the kinase domain of TOR and effectively inhibiting both TORC1 and TORC2.[3] This dual specificity makes **QL-IX-55** a valuable tool for dissecting the rapamycin-insensitive functions of TORC2 and a potential lead compound for the development of novel therapeutics.

## Quantitative Inhibitory Activity of QL-IX-55

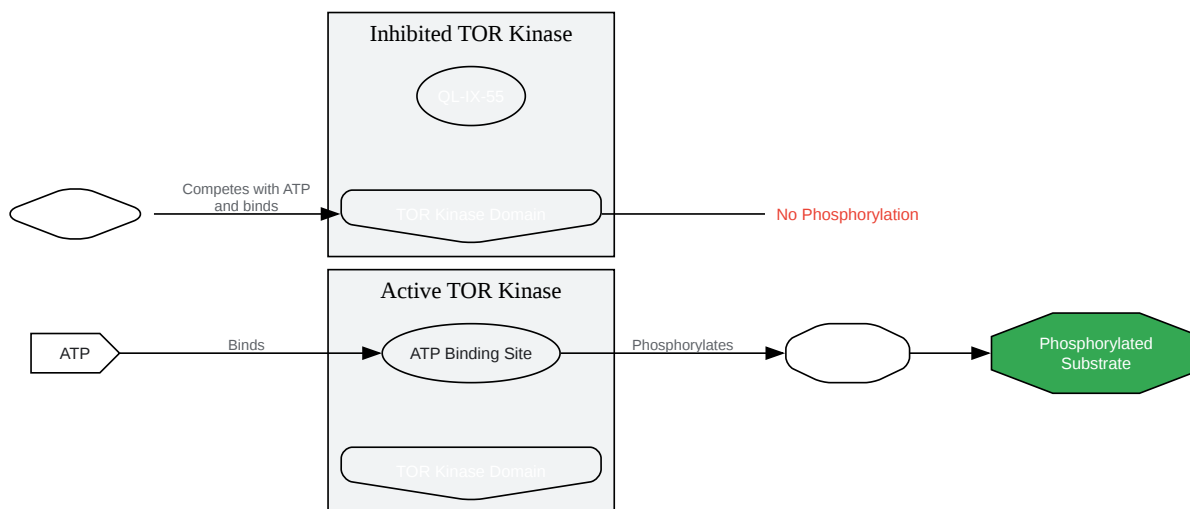
The inhibitory potency of **QL-IX-55** has been quantified against both human and yeast TOR complexes. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the in vitro activity of the enzyme by 50%, are summarized in the table below.

| Target | Organism                     | IC <sub>50</sub> (nM) |
|--------|------------------------------|-----------------------|
| TORC1  | Human                        | 50                    |
| TORC1  | <i>S. cerevisiae</i> (Yeast) | 50                    |
| TORC2  | <i>S. cerevisiae</i> (Yeast) | 10-50                 |

Data sourced from MedChemExpress and AdooQ Bioscience.[\[3\]](#)[\[4\]](#)

## Mechanism of Action: ATP-Competitive Inhibition

**QL-IX-55** exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TOR. This is a direct form of inhibition where the inhibitor and the natural substrate (ATP) cannot bind to the enzyme simultaneously. The binding of **QL-IX-55** to the ATP-binding pocket prevents the phosphorylation of downstream TOR substrates, thereby blocking signal transduction.

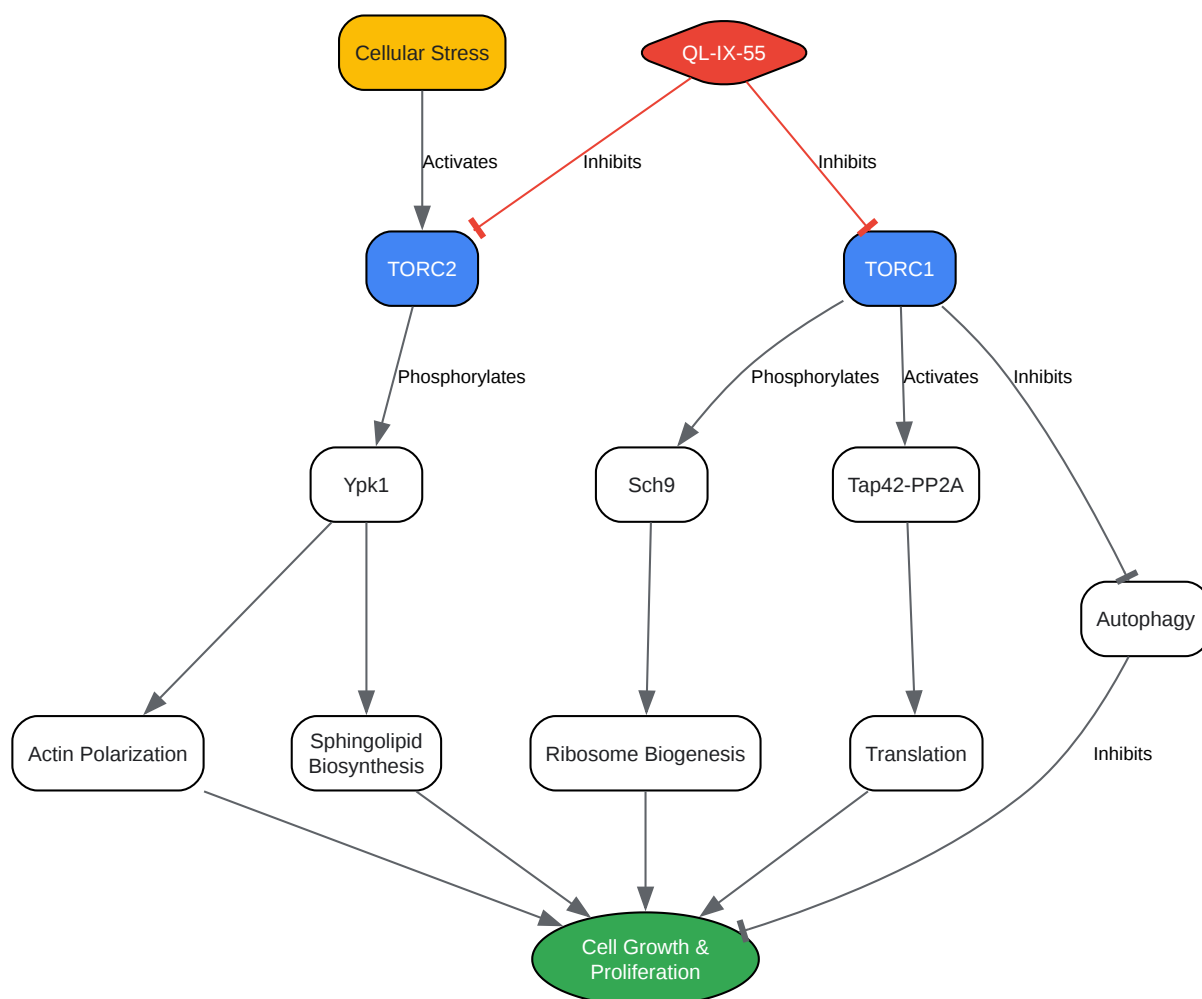


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Caption: ATP-competitive inhibition of TOR by **QL-IX-55**.

## TOR Signaling Pathway in *S. cerevisiae* and Points of Inhibition

In the model organism *Saccharomyces cerevisiae*, TORC1 and TORC2 regulate distinct downstream pathways in response to nutrient availability and cellular stress. **QL-IX-55**, by inhibiting both complexes, provides a comprehensive blockade of TOR signaling.



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Caption: TOR signaling pathway in *S. cerevisiae* showing inhibition by **QL-IX-55**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of TOR by **QL-IX-55**.

## Immunoprecipitation (IP) Kinase Assay for TORC1/TORC2

This assay is used to measure the in vitro kinase activity of immunoprecipitated TORC1 or TORC2 in the presence of an inhibitor.

### Materials:

- Yeast cell lysate expressing tagged TORC1 or TORC2 components (e.g., HA-tagged Tor1 or Tor2)
- Anti-HA magnetic beads (or equivalent antibody-bead conjugate)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)
- Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Recombinant substrate (e.g., 4E-BP1 for TORC1, inactive Ypk1 for TORC2)
- [ $\gamma$ -<sup>32</sup>P]ATP
- **QL-IX-55** stock solution in DMSO
- SDS-PAGE reagents and equipment
- Phosphorimager

### Procedure:

- Cell Lysis: Grow yeast cells to mid-log phase and harvest. Lyse cells in ice-cold Lysis Buffer.
- Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.
- Immunoprecipitation: Incubate the clarified lysate with anti-HA magnetic beads to capture the tagged TOR complex.

- **Washing:** Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
- **Kinase Reaction:** Resuspend the beads in Kinase Assay Buffer. Aliquot the bead suspension into separate reaction tubes.
- **Inhibitor Addition:** Add varying concentrations of **QL-IX-55** (or DMSO as a vehicle control) to the reaction tubes and incubate.
- **Initiation of Reaction:** Add the recombinant substrate and [ $\gamma$ - $^{32}\text{P}$ ]ATP to initiate the kinase reaction. Incubate at 30°C.
- **Termination of Reaction:** Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- **Analysis:** Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
- **Quantification:** Quantify the incorporation of  $^{32}\text{P}$  into the substrate using a phosphorimager. Calculate the percentage of inhibition at each **QL-IX-55** concentration to determine the IC<sub>50</sub> value.

## In Vivo Ypk1 Phosphorylation Assay

This cellular assay assesses the ability of **QL-IX-55** to inhibit TORC2 activity in living yeast cells by measuring the phosphorylation of its downstream target, Ypk1.

Materials:

- Yeast strain expressing tagged Ypk1
- Yeast growth medium (e.g., YPD)
- **QL-IX-55** stock solution in DMSO
- Cell lysis buffer with phosphatase inhibitors
- Protein extraction reagents

- Phos-tag SDS-PAGE gels
- Western blotting reagents and equipment
- Anti-tag antibody (for total Ypk1) and phospho-specific Ypk1 antibody

#### Procedure:

- **Cell Culture and Treatment:** Grow yeast cells to mid-log phase. Treat the cells with varying concentrations of **QL-IX-55** (or DMSO control) for a specified time.
- **Cell Lysis and Protein Extraction:** Harvest the cells and prepare protein extracts using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each extract.
- **Electrophoresis:** Separate equal amounts of protein using Phos-tag SDS-PAGE, which retards the migration of phosphorylated proteins.
- **Western Blotting:** Transfer the separated proteins to a PVDF membrane.
- **Immunodetection:** Probe the membrane with a phospho-specific antibody against the TORC2-dependent phosphorylation site on Ypk1. Subsequently, strip the membrane and re-probe with an antibody against the tag to detect total Ypk1 levels.
- **Analysis:** Quantify the band intensities for phosphorylated and total Ypk1. A decrease in the ratio of phosphorylated Ypk1 to total Ypk1 with increasing concentrations of **QL-IX-55** indicates inhibition of TORC2 activity in vivo.

## ATP Competition Assay

This assay determines whether the inhibition by **QL-IX-55** is competitive with respect to ATP.

#### Materials:

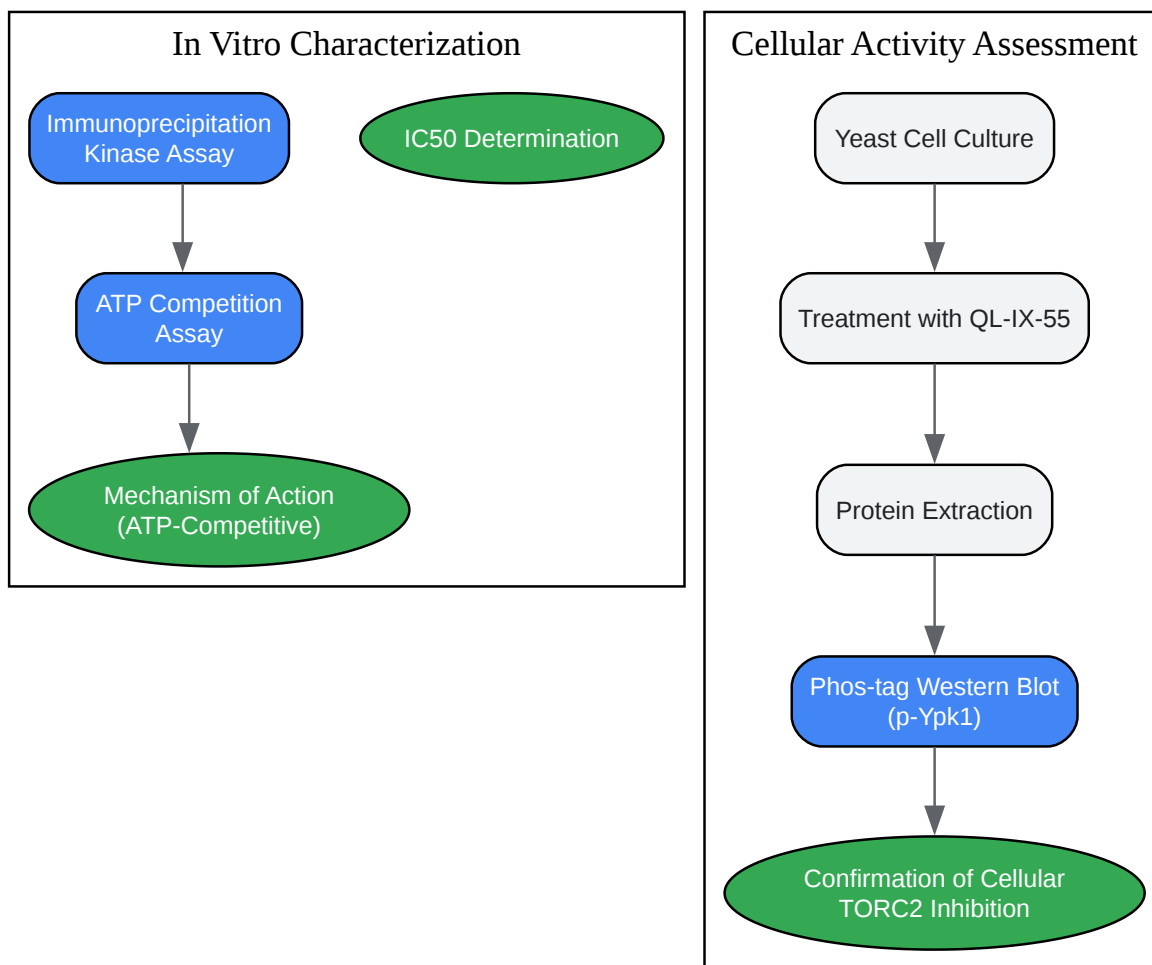
- Purified or immunoprecipitated active TOR kinase
- Kinase Assay Buffer

- Recombinant substrate
- [ $\gamma$ - $^{32}\text{P}$ ]ATP
- Non-radioactive ATP stock solution
- **QL-IX-55** stock solution
- SDS-PAGE reagents and equipment
- Phosphorimager

Procedure:

- **Assay Setup:** Prepare a matrix of reactions with varying concentrations of ATP and a fixed, inhibitory concentration of **QL-IX-55** (e.g., at or near its IC<sub>50</sub>). Include a control set of reactions without the inhibitor.
- **Kinase Reaction:** For each ATP concentration, set up reactions with and without **QL-IX-55**. Add the TOR kinase and substrate to the Kinase Assay Buffer.
- **Initiation of Reaction:** Start the reactions by adding the mix of non-radioactive ATP and [ $\gamma$ - $^{32}\text{P}$ ]ATP. Incubate for a time period within the linear range of the reaction.
- **Termination and Analysis:** Stop the reactions and analyze the incorporation of  $^{32}\text{P}$  into the substrate by SDS-PAGE and phosphorimaging, as described in the IP Kinase Assay protocol.
- **Data Analysis:** Plot the kinase activity (rate of phosphorylation) against the ATP concentration for both the inhibited and uninhibited reactions. For an ATP-competitive inhibitor, the apparent  $K_m$  for ATP will increase in the presence of the inhibitor, while the  $V_{max}$  will remain unchanged. This can be visualized using a Lineweaver-Burk plot, where the lines for the inhibited and uninhibited reactions will intersect on the y-axis.





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Caption: General experimental workflow for characterizing **QL-IX-55**.

## Conclusion

**QL-IX-55** is a potent, ATP-competitive inhibitor of both TORC1 and TORC2. Its ability to inhibit the rapamycin-insensitive TORC2 complex makes it a valuable research tool for elucidating the full spectrum of TOR signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize **QL-IX-55** in their studies of TOR biology and to explore its potential as a therapeutic agent.

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